(R)-N-Boc-3-Methylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

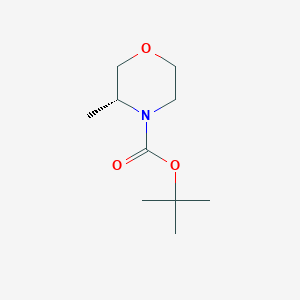

2D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-methylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUBIYDVJGIQH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672097 | |

| Record name | tert-Butyl (3R)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022093-98-6 | |

| Record name | 1,1-Dimethylethyl (3R)-3-methyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022093-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Chiral Morpholines

An In-Depth Technical Guide to (R)-N-Boc-3-Methylmorpholine: A Chiral Building Block for Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1] Its unique physicochemical properties—stemming from a flexible chair-like conformation, a weakly basic nitrogen, and a hydrogen bond-accepting oxygen—confer advantages in solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] When chirality is introduced, as in the case of this compound, the utility of the scaffold is significantly enhanced. This specific building block provides medicinal chemists with a stereochemically defined fragment, crucial for designing potent and selective therapeutics that can precisely interact with chiral biological targets like enzymes and receptors.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a deliberate synthetic choice, rendering the molecule inert to many reaction conditions while allowing for its strategic removal later in a synthetic sequence. This guide provides a detailed examination of the structure, synthesis, and application of this compound for researchers and scientists in the field of drug development.

Physicochemical and Structural Data

This compound, systematically named (R)-tert-butyl 3-methylmorpholine-4-carboxylate, is a key chiral intermediate in organic synthesis. Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1022093-98-6 | [5] |

| Molecular Formula | C₁₀H₁₉NO₃ | [6] |

| Molecular Weight | 201.26 g/mol | [6] |

| Appearance | Typically a liquid or low-melting solid | [7] |

| Parent Compound CAS | 74572-04-6 ((R)-3-Methylmorpholine) | [5][8][9] |

| InChIKey | LSDUBIYDVJGIQH-UHFFFAOYSA-N (non-chiral) | [6] |

Molecular Structure and Stereochemistry

The structure of this compound is defined by three key features: the morpholine ring, the chiral center at the C-3 position, and the N-Boc protecting group.

-

Morpholine Ring: A six-membered saturated heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This scaffold imparts favorable pharmacokinetic properties.[1][3]

-

Chiral Center (C-3): The methyl group at the 3-position is stereochemically defined in the (R)-configuration. This fixed chirality is essential for creating stereospecific interactions with biological targets, a fundamental principle in modern drug design.[10][]

-

N-Boc Group: The tert-butoxycarbonyl group is one of the most common nitrogen protecting groups in organic synthesis. Its purpose is to temporarily deactivate the nucleophilicity and basicity of the morpholine nitrogen. This allows other parts of the molecule to undergo chemical transformations without interference from the nitrogen. The Boc group is valued for its stability under a wide range of conditions and its clean, efficient removal under acidic conditions.

Caption: Structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of this compound involves the protection of the commercially available chiral precursor, (R)-3-Methylmorpholine.[7][9] The reaction is a standard nucleophilic acyl substitution where the secondary amine of the morpholine acts as the nucleophile.

Causality of Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice because it is an effective and mild electrophile. Its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.

-

Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both the amine starting material and the Boc₂O reagent.

-

Base: A mild non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. For a secondary amine, the reaction can often proceed without an added base.

-

Temperature: The reaction is typically performed at room temperature or slightly below (0 °C) to control the reaction rate and minimize potential side reactions.

Experimental Protocol: N-Boc Protection

This protocol describes a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-Methylmorpholine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

-

To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 5-10 minutes.

-

Optional: Add triethylamine (TEA) (1.2 eq) to the reaction mixture.

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Step 4: Workup and Purification

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the Synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block used in the synthesis of complex drug candidates.[12] Its application is rooted in the strategic advantages offered by the chiral morpholine scaffold.

-

Scaffold for CNS-Active Agents: The morpholine ring is frequently incorporated into molecules targeting the central nervous system (CNS). Its physicochemical profile can help modulate properties like lipophilicity and pKa, which are critical for crossing the blood-brain barrier.[2][3] Using a stereochemically pure building block like the (R)-isomer ensures that the resulting drug candidate has the optimal geometry to interact with its intended CNS target.

-

Improving Pharmacokinetic Profiles: The morpholine moiety is often used by medicinal chemists to replace other amine-containing groups to improve a molecule's metabolic stability and overall pharmacokinetic (PK/PD) profile.[1] The oxygen atom can act as a hydrogen bond acceptor without introducing excessive basicity, a feature that can be beneficial for oral bioavailability.

-

Fragment-Based Drug Design: As a small, structurally defined molecule, this compound can be used in fragment-based screening campaigns or incorporated into larger molecules to probe specific binding pockets of a protein target.[12] The methyl group provides a subtle steric element that can be exploited to achieve selectivity.

Conclusion

This compound stands as a prime example of a modern chemical tool designed for precision and efficiency in drug discovery. It combines the privileged morpholine scaffold, a defined stereocenter, and a robust protecting group into a single, versatile building block. For researchers and scientists, understanding its synthesis and strategic application is key to leveraging its potential in the creation of next-generation therapeutics with enhanced potency, selectivity, and favorable drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

- 6. PubChemLite - Tert-butyl 3-methylmorpholine-4-carboxylate (C10H19NO3) [pubchemlite.lcsb.uni.lu]

- 7. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]

- 8. (R)-3-Methylmorpholine, CasNo.74572-04-6 BOC Sciences United States [bocscichem.lookchem.com]

- 9. scbt.com [scbt.com]

- 10. jelsciences.com [jelsciences.com]

- 12. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

Chiral Auxiliaries: Mastering Stereocontrol in the Asymmetric Synthesis of Morpholines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The precise three-dimensional arrangement of substituents on this heterocyclic motif is often critical for biological activity, making enantioselective synthesis a paramount challenge. This technical guide provides an in-depth exploration of chiral auxiliary-mediated asymmetric synthesis as a robust and reliable strategy for constructing stereochemically defined morpholines. We will dissect the mechanistic underpinnings of leading auxiliary classes, including Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives, providing field-proven insights into their application. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in the rational design and execution of synthetic routes to complex chiral morpholines.

The Strategic Importance of Chiral Morpholines in Drug Discovery

The morpholine heterocycle is a cornerstone of modern drug design, prized for its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor. Its presence in blockbuster drugs such as Aprepitant (antiemetic), Gefitinib (anticancer), and Linezolid (antibiotic) underscores its significance. The biological function of these molecules is intrinsically linked to their stereochemistry. Therefore, methods that grant precise control over the formation of chiral centers during synthesis are not merely academic exercises but essential tools for the development of safe and effective therapeutics.[1][2]

While catalytic asymmetric methods are rapidly advancing, the use of stoichiometric chiral auxiliaries remains a powerful and often more predictable strategy, particularly during early-stage drug development and process scale-up where reliability is crucial.[3][4] This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent bond-forming reaction to occur with high diastereoselectivity, after which the auxiliary is cleaved and can often be recovered.[5][6]

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries: A Gold Standard for Asymmetric Alkylation and Aldol Reactions

Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely utilized auxiliaries in asymmetric synthesis.[3][7][8] Derived from readily available amino alcohols, they provide exceptional levels of stereocontrol in the formation of carbon-carbon bonds, which can be leveraged to construct precursors for chiral morpholines.

Mechanism of Stereodirection

The power of Evans' auxiliaries lies in their ability to direct the formation of a specific enolate geometry and subsequently shield one of its prochiral faces. Acylation of the auxiliary, followed by deprotonation with a Lewis acidic base (e.g., dibutylboron triflate with an amine base), preferentially forms a Z-enolate. This enolate is locked in a rigid, chelated six-membered ring transition state, where the substituent on the oxazolidinone (e.g., isopropyl or benzyl) sterically blocks one face of the enolate from the incoming electrophile (like an aldehyde in an aldol reaction).[9] This forces the electrophile to approach from the less hindered face, resulting in a predictable and highly diastereoselective reaction.[3][7]

Caption: Chelation-controlled transition state in an Evans' aldol reaction.

Application in Morpholine Synthesis

A key intermediate for many morpholine syntheses is a chiral 1,2-amino alcohol. An Evans auxiliary can be used to asymmetrically alkylate an N-acetyl derivative to install a desired substituent, which upon reductive cleavage of the auxiliary, directly yields the enantiopure amino alcohol precursor ready for cyclization.

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Morpholine Precursor

Step 1: Acylation of the Chiral Auxiliary. To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at -78 °C under N₂, is added n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. The mixture is stirred for 15 min, after which propionyl chloride (1.1 equiv) is added. The reaction is stirred for 30 min at -78 °C and then warmed to 0 °C for 1 h before quenching with saturated aq. NH₄Cl.

Step 2: Diastereoselective Alkylation. The N-propionyl oxazolidinone from Step 1 (1.0 equiv) is dissolved in dry THF (0.2 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M in THF) is added dropwise, and the resulting enolate solution is stirred for 30 min. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred for 4 h at -78 °C. The reaction is quenched with saturated aq. NH₄Cl.

Step 3: Reductive Cleavage of the Auxiliary. The purified alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1, 0.1 M) and cooled to 0 °C. Lithium borohydride (2.0 equiv) is added portion-wise. The reaction is stirred at 0 °C for 2 h and then quenched by the slow addition of 1 M NaOH. The product, an enantiopure amino alcohol, is extracted and the chiral auxiliary can be recovered from the aqueous layer. This amino alcohol can then be cyclized to the corresponding morpholine via standard methods (e.g., reaction with a two-carbon electrophile followed by ring closure).

| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (R)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 85-95 | [8] |

| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 98:2 | 90 | [3] |

| (R)-4-phenyl-2-oxazolidinone | Allyl iodide | 97:3 | 88 | [7] |

Oppolzer's Camphorsultam: Rigid Control for Conjugate Additions

Based on the naturally occurring terpene camphor, Oppolzer's camphorsultam provides a sterically demanding and conformationally rigid environment, making it an excellent chiral auxiliary for a range of asymmetric transformations.[10][11]

Mechanism of Stereodirection

The rigid bicyclic structure of the camphorsultam effectively blocks one face of an attached N-acyl enolate or N-enoyl system. In reactions such as Michael additions, the sultam ring directs the incoming nucleophile to the opposite face of the conjugated system. The stereochemical outcome is highly predictable, often favoring a single diastereomer.[3]

Application and Protocol: Diastereoselective Michael Addition

This strategy is particularly useful for synthesizing 3,5-disubstituted morpholines.

Step 1: Preparation of N-enoyl Camphorsultam. To a solution of (−)-2,10-camphorsultam (1.0 equiv) in dry CH₂Cl₂ (0.3 M) at 0 °C, add triethylamine (1.5 equiv) and DMAP (0.1 equiv). Crotonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 h.

Step 2: Diastereoselective Michael Addition. The N-enoyl camphorsultam (1.0 equiv) is dissolved in toluene (0.2 M) and cooled to -78 °C. A suitable nucleophile, such as the lithium salt of O-benzyl ethanolamine (1.5 equiv), is added slowly. The reaction is stirred for 6 h at -78 °C before quenching with methanol.

Step 3: Cleavage and Cyclization. The adduct is then treated with acid (e.g., HCl in methanol) to hydrolyze the auxiliary and simultaneously catalyze the intramolecular cyclization to form the desired 3,5-disubstituted morpholine.

| Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (+)-2,10-Camphorsultam | Lithium dibenzylamide | >95:5 | 82 | [11] |

| (-)-2,10-Camphorsultam | Thiophenol (with base) | >98:2 | 91 | [3] |

Pseudoephedrine: A Practical Auxiliary for Morpholin-2-one Synthesis

Derived from the chiral pool, pseudoephedrine is an inexpensive and highly effective chiral auxiliary, particularly for the asymmetric alkylation of amides.[3] Its application in the synthesis of chiral morpholin-2-ones, direct precursors to morpholines, is a notable example.[12][13][14]

Mechanism and Application

A practical synthesis of chiral 1,2-amino alcohols and morpholin-2-ones utilizes arylglyoxals and pseudoephedrine as a chiral auxiliary.[12] The reaction, catalyzed by a Brønsted acid, proceeds with high yield and diastereoselectivity. The pseudoephedrine is first condensed with the arylglyoxal. The resulting intermediate rearranges to a stable morpholin-2-one structure. The stereochemistry is controlled by the chiral centers of the pseudoephedrine backbone during the rearrangement. The auxiliary can then be cleaved, and the morpholin-2-one can be reduced to the target morpholine.

Caption: Synthetic pathway to chiral morpholines via a pseudoephedrine auxiliary.

Experimental Protocol: Synthesis of a 3-Aryl-Morpholin-2-one

Step 1: Condensation and Rearrangement. To a solution of (+)-pseudoephedrine (1.0 equiv) and phenylglyoxal monohydrate (1.1 equiv) in acetonitrile (0.5 M) is added p-toluenesulfonic acid monohydrate (0.1 equiv). The mixture is heated to reflux for 6 h. Upon cooling, the product crystallizes and is collected by filtration.[12][14]

Step 2: Cleavage and Reduction. The resulting morpholinone can be treated with a reducing agent like LiAlH₄, which will simultaneously cleave the auxiliary and reduce the ketone to afford the final chiral 3-phenylmorpholine.

| Arylglyoxal | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Phenylglyoxal | >95:5 | 88 | [12] |

| 4-Methoxyphenylglyoxal | >95:5 | 92 | [12] |

| 4-Chlorophenylglyoxal | >95:5 | 85 | [12] |

Summary and Comparative Analysis

The choice of a chiral auxiliary is a critical decision in synthetic planning, dictated by the specific target, desired reaction type, and economic considerations.

| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultam | Pseudoephedrine |

| Primary Use | Aldol, Alkylation | Conjugate Addition, Diels-Alder | Alkylation, Rearrangements |

| Stereocontrol | Excellent, predictable via chelation | Excellent, predictable via steric blocking | Very Good to Excellent |

| Availability | Commercially available in both enantiomeric forms | Commercially available in both enantiomeric forms | Inexpensive, both enantiomers available |

| Cleavage | Mild (LiOH/H₂O₂) to harsh (LiAlH₄) | Typically requires strong reducing agents or hydrolysis | Reductive cleavage is common |

| Recovery | Generally high | Generally high | Can be more challenging |

Conclusion

Chiral auxiliaries provide a powerful, reliable, and well-understood platform for the asymmetric synthesis of morpholines. By leveraging the conformational rigidity and steric properties of auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine, chemists can construct complex, stereodefined morpholine scaffolds with a high degree of confidence. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to incorporate these valuable building blocks into their drug discovery and development programs, enabling the synthesis of next-generation therapeutics with precisely controlled chirality.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. 手性助劑 [sigmaaldrich.com]

- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Camphorsultam - Wikipedia [en.wikipedia.org]

- 11. US7579482B2 - Structure of camphor-derived chiral auxiliary and method for forming the same - Google Patents [patents.google.com]

- 12. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Item - Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - figshare - Figshare [figshare.com]

A Technical Guide to the Stereoselective Synthesis of N-Boc Protected Morpholines

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its ability to improve physicochemical properties such as solubility and metabolic stability makes it a highly desirable structural motif.[3] However, the introduction of stereocenters into the morpholine ring presents a significant synthetic challenge. This guide provides an in-depth technical overview of modern strategies for the stereoselective synthesis of morpholines, with a specific focus on the role and application of the N-tert-butyloxycarbonyl (N-Boc) protecting group. We will explore core synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and substrate-controlled diastereoselective reactions, providing field-proven insights into experimental design and execution for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Morpholines

The precise three-dimensional arrangement of atoms in a drug molecule is critical to its biological activity. For morpholine-containing compounds, stereoisomers often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure morpholine derivatives is not merely an academic exercise but a crucial requirement in drug discovery and development.[1][2]

The N-Boc group serves as a cornerstone in this endeavor.[4][5] Its steric bulk can influence the conformation of the morpholine ring, thereby directing the stereochemical outcome of subsequent reactions. Furthermore, its stability in a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal protecting group for multi-step synthetic sequences.[4][5]

The Role of the N-Boc Group: Beyond Simple Protection

While the primary function of the N-Boc group is to protect the morpholine nitrogen from unwanted reactions, its influence extends far beyond this role.[4]

-

Conformational Control: The bulky tert-butyl group can lock the morpholine ring into a preferred chair conformation. This conformational rigidity is key to achieving high diastereoselectivity in reactions at adjacent positions, as it dictates the accessibility of reagents to the two faces of the ring.

-

Directing Group Effects: In certain reactions, such as ortho-lithiation of N-Boc anilines, the carbamate functionality can act as a directed metalation group, controlling regioselectivity.[6]

-

Activation and Reactivity Modulation: The electron-withdrawing nature of the Boc-carbamate can modulate the reactivity of the nitrogen and adjacent carbons, influencing the course of cyclization and substitution reactions.[6]

Core Strategies for Stereoselective Synthesis

The synthesis of chiral N-Boc protected morpholines can be broadly categorized into three main approaches. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the required level of stereochemical purity.

Strategy 1: Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine core.[1][2][7] The inherent chirality of the starting material is transferred to the final product, ensuring high enantiopurity.

A common pathway involves the use of N-Boc protected amino alcohols. For example, a four-step synthesis of cis-3,5-disubstituted morpholines begins with an enantiopure N-Boc amino alcohol, which is converted to an O-allyl ethanolamine. A key palladium-catalyzed carboamination reaction then forms the morpholine ring with high stereocontrol.[8][9]

Workflow for Chiral Pool Synthesis via Pd-Catalyzed Carboamination:

Caption: Chiral pool synthesis workflow.[8]

Strategy 2: Asymmetric Catalysis

Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral morpholines from achiral or racemic precursors. This strategy often involves the stereoselective reduction of a prochiral intermediate, such as a dehydromorpholine or a morpholinone.

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-substituted dehydromorpholines is a highly effective method for producing 2-substituted chiral morpholines.[10][11] Using a rhodium catalyst with a large-bite-angle bisphosphine ligand (e.g., SKP-Rh), a variety of substrates can be hydrogenated in quantitative yields and with excellent enantioselectivities (up to 99% ee).[10][11][12]

Causality Behind Catalyst Choice: The large bite angle of the SKP ligand is crucial. It creates a rigid and well-defined chiral pocket around the rhodium center. This steric environment forces the dehydromorpholine substrate to coordinate in a specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond.

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: Another innovative approach involves a one-pot tandem reaction sequence. Starting from ether-containing aminoalkynes, a titanium catalyst mediates a hydroamination to form a cyclic imine. This intermediate is then reduced in situ by a Noyori-Ikariya type ruthenium catalyst, such as RuCl--INVALID-LINK--, to yield 3-substituted morpholines with excellent enantiomeric excess (>95%).[13][14] Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's Ts-DPEN ligand is critical for achieving high stereoselectivity.[13][14]

Strategy 3: Substrate-Controlled Diastereoselective Reactions

In this strategy, a stereocenter is already present in the N-Boc protected morpholine precursor, typically a morpholin-3-one. This existing stereocenter, often in conjunction with the bulky N-Boc group, directs the stereochemical outcome of a subsequent reaction, such as the reduction of a ketone.

Diastereoselective Reduction of N-Boc-Morpholin-3-ones: The reduction of a carbonyl group at the C3 position of an N-Boc protected morpholine ring can be highly diastereoselective. The choice of reducing agent is critical and dictates the facial selectivity of the hydride attack.

-

Mechanism of Selectivity: The N-Boc group forces the ring into a chair-like conformation. For a bulky substituent at C2 (e.g., a phenyl group), this group will preferentially occupy the equatorial position to minimize steric strain. The incoming hydride reagent will then attack from the less sterically hindered face. Bulky reducing agents, such as L-Selectride, will exhibit a higher preference for attacking from the face opposite the C2 substituent, leading to a high diastereomeric ratio of the cis product. Less bulky reagents like sodium borohydride may show lower selectivity.

Logical Flow for Selecting a Reduction Strategy:

Caption: Decision process for diastereoselective reduction.

Experimental Protocols & Data

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for key synthetic transformations.

Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydromorpholine

This protocol is adapted from the methodology developed for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[10][11]

Methodology:

-

To a dried Schlenk tube under an argon atmosphere, add the Rh(COD)₂BF₄ catalyst (1 mol%) and the SKP ligand (1.1 mol%).

-

Add degassed anhydrous dichloromethane (DCM, 2 mL). Stir the solution at room temperature for 20 minutes until it turns reddish-brown.

-

Add a solution of N-Boc-2-phenyl-5,6-dihydromorpholine (1.0 eq) in DCM (3 mL).

-

Purge the reaction vessel with hydrogen gas three times, then pressurize the reactor to 50 atm with hydrogen.

-

Stir the reaction at room temperature for 24 hours.

-

Carefully release the hydrogen pressure. Concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the N-Boc-2-phenylmorpholine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Data:

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| [Rh(COD)(SKP)]BF₄ | N-Boc-2-phenyl-5,6-dihydromorpholine | >99 | 99 (S) | [10][11] |

| [Rh(COD)(SKP)]BF₄ | N-Boc-2-(4-methoxyphenyl)-dihydromorpholine | >99 | 98 (S) | [10][11] |

| [Rh(COD)(SKP)]BF₄ | N-Boc-2-(naphthalen-2-yl)-dihydromorpholine | >99 | 99 (S) | [10][11] |

Protocol: Diastereoselective Reduction of N-Boc-(2R)-phenylmorpholin-3-one

This protocol illustrates a substrate-controlled reduction to generate the cis-2,3-substituted morpholine.

Methodology:

-

Dissolve N-Boc-(2R)-phenylmorpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the cis-(2R,3S)-N-Boc-2-phenylmorpholin-3-ol.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

Comparative Data for Reducing Agents:

| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| L-Selectride | -78 | >20:1 |

| K-Selectride | -78 | 15:1 |

| NaBH₄ | 0 | 4:1 |

| LiAlH₄ | 0 | 2:1 |

Conclusion and Future Outlook

The stereoselective synthesis of N-Boc protected morpholines is a dynamic and evolving field. The strategies outlined in this guide—leveraging the chiral pool, deploying powerful asymmetric catalysts, and controlling diastereoselectivity through substrate design—provide a robust toolkit for accessing these valuable building blocks. The N-Boc group has proven to be an exceptionally versatile tool, acting not only as a reliable protecting group but also as a critical controller of stereochemistry.

Future advancements will likely focus on the development of novel catalytic systems with even broader substrate scope and higher efficiency, as well as the design of new domino reactions that can construct the morpholine core with multiple stereocenters in a single step. As the demand for enantiomerically pure pharmaceuticals continues to grow, the methodologies for creating chiral morpholines will remain a vital area of research and application in modern organic synthesis.

References

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Architect's Keystone: A Technical Guide to the Boc Protecting Group in Morpholine Synthesis

<_ _>

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its synthesis, however, demands precise control over reactive functional groups, particularly the secondary amine. This guide provides an in-depth examination of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in contemporary morpholine synthesis. We will dissect the strategic application of Boc protection, from the preparation of key amino alcohol precursors to intricate cyclization methodologies and final deprotection steps. This paper is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of morpholine construction.

Introduction: The Strategic Imperative for Amine Protection

The morpholine ring, a saturated 1,4-oxazinane, is a privileged scaffold in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] However, the nucleophilic secondary amine within the morpholine structure (or its acyclic precursors) presents a significant synthetic challenge. This amine can readily engage in undesired side reactions, such as acylation, alkylation, or premature condensation, leading to complex product mixtures and diminished yields of the target molecule.[4]

To circumvent these issues, a temporary shield—a protecting group—is employed. The ideal protecting group must be:

-

Easy to install in high yield.

-

Stable (robust) to a wide range of reaction conditions.

-

Easy to remove selectively and cleanly under mild conditions.

The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection in this context.[5][6][7] Its steric bulk can direct reaction pathways, and its defining characteristic—lability under acidic conditions—provides a reliable and orthogonal deprotection strategy that is compatible with many other protecting groups.[6][8][9]

Core Synthetic Strategies Employing the Boc Group

The synthesis of a morpholine ring typically involves the formation of two key bonds: a C-N bond and a C-O bond. The Boc group is instrumental in orchestrating the sequence of these bond formations. The most common strategies begin with a Boc-protected amino alcohol precursor, which is then cyclized to form the heterocyclic ring.

Pathway Overview: From Precursor to Product

The general workflow involves three critical stages where the Boc group's influence is paramount: Protection, Cyclization, and Deprotection. Each stage requires careful selection of reagents and conditions to ensure high fidelity and yield.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. total-synthesis.com [total-synthesis.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to (R)-N-Boc-3-Methylmorpholine: From Procurement to Application

Abstract

(R)-N-Boc-3-Methylmorpholine is a chiral building block of increasing significance within contemporary drug discovery programs. Its conformationally constrained, stereochemically defined structure provides a valuable scaffold for introducing favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, into drug candidates. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will navigate the commercial supplier landscape, delineate critical quality control parameters, provide detailed protocols for its synthetic manipulation, and discuss its strategic implementation in medicinal chemistry, thereby empowering scientific teams to leverage this reagent with confidence and precision.

The Strategic Value of Chiral Morpholine Scaffolds in Medicinal Chemistry

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its inherent advantages include a low pKa, which mitigates the risk of strong basicity in drug molecules, and the presence of an ether oxygen that can act as a hydrogen bond acceptor, improving solubility and pharmacokinetic profiles.

The introduction of a stereocenter, as in this compound, elevates its utility from a simple solubility enhancer to a sophisticated design element. The (R)-configuration at the C3 position projects the methyl group in a defined spatial vector, allowing for precise stereochemical interactions with biological targets. This level of control is paramount for optimizing ligand-receptor binding, enhancing potency, and minimizing off-target activities that can lead to adverse effects. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily cleavable handle, ensuring seamless integration into complex, multi-step synthetic campaigns.[2]

Commercial Availability: Sourcing High-Quality this compound

The successful execution of any synthetic project begins with reliable access to high-purity starting materials. This compound is commercially available from a variety of specialized chemical suppliers. When selecting a vendor, it is imperative to look beyond cost and evaluate purity specifications, available batch sizes, and the comprehensiveness of their quality documentation.

Below is a comparative summary of notable suppliers. Researchers should always verify current specifications and availability directly with the supplier.

Table 1: Commercial Suppliers of this compound

| Supplier | Example Product Number | Purity Specification | Available Quantities | CAS Number |

| BLD Pharmatech | BD110056 | ≥97% | 1g, 5g, 25g | 1022093-98-6 |

| Combi-Blocks | QC-7721 | >97% | 1g, 5g, 10g | 1022093-98-6 |

| Sigma-Aldrich | FLUH99C80C37 (S-enantiomer listed) | Not specified | Inquire | 1022094-01-4 (S) |

| Xiamen AdooQ BioScience | R840127 | 97% | 25mg, 50mg, 100mg | 1022093-98-6 |

Note: While Sigma-Aldrich prominently lists the (S)-enantiomer, availability of the (R)-enantiomer should be confirmed directly. CAS numbers can occasionally vary between suppliers for novel compounds; cross-referencing is advised.

Critical Quality Control: Ensuring Reagent Integrity

Before incorporating any chiral building block into a synthesis, its identity, purity, and stereochemical integrity must be rigorously verified. A supplier's Certificate of Analysis (CoA) is the first point of inspection, but in-house validation provides the highest level of confidence, particularly for pivotal steps in a drug development cascade.

Key Analytical Parameters:

-

Purity (HPLC/GC): Should typically be ≥97% to avoid the introduction of unknown impurities into the reaction stream.

-

Identity (¹H & ¹³C NMR, MS): The spectral data must be consistent with the assigned structure. Key ¹H NMR signals to verify include the characteristic tert-butyl singlet of the Boc group (~1.4 ppm), the methyl doublet (~1.1-1.2 ppm), and the diastereotopic protons of the morpholine ring.

-

Enantiomeric Purity (Chiral HPLC/GC): This is the most critical parameter. An enantiomeric excess (e.e.) of ≥98% is the standard for ensuring that the final compound's stereochemistry is not compromised.

Workflow for In-House Reagent Validation

This logical flow illustrates the self-validating process for accepting a new batch of material into a research workflow.

Caption: A robust workflow for the quality control and validation of incoming chiral reagents.

Synthetic Utility: Deprotection and Functionalization

The Boc group is prized for its stability under a wide range of conditions, yet it can be removed cleanly under acidic protocols. This allows for the unmasking of the secondary amine at the desired point in a synthetic sequence for subsequent coupling or functionalization reactions.

Experimental Protocol: Acid-Mediated N-Boc Deprotection

Objective: To efficiently and cleanly remove the Boc protecting group from this compound to yield the free secondary amine, (R)-3-Methylmorpholine, as a salt.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA, 5-10 eq) OR Hydrochloric acid (4M solution in 1,4-dioxane, 5-10 eq)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and standard laboratory glassware

Methodology:

-

Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in DCM (or 1,4-dioxane) to a concentration of approximately 0.1-0.5 M.

-

Acid Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add the chosen acid (TFA or HCl in dioxane) dropwise over 5-10 minutes. The causality for cooling is to control the initial exotherm of the acid-base reaction and prevent potential side reactions.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 1-3 hours). The reaction is driven by the formation of the stable tert-butyl cation and subsequent evolution of isobutene and CO₂ gas.[3]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting residue is the corresponding amine salt (trifluoroacetate or hydrochloride).

-

Validation: The crude salt can often be used directly in the next step. Its identity can be confirmed by dissolving a small sample in a suitable solvent and obtaining a mass spectrum to observe the protonated free amine.

Logical Pathway: From Protected Building Block to Functionalized Molecule

The deprotected amine is a versatile nucleophile, ready for incorporation into a target molecule via reactions such as amide bond formation, reductive amination, or nucleophilic aromatic substitution.

References

Safety and handling of (R)-N-Boc-3-Methylmorpholine

An In-depth Technical Guide to the Safe Handling of (R)-N-Boc-3-Methylmorpholine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a morpholine scaffold with a protected amine and a chiral center, make it a valuable intermediate in the synthesis of complex bioactive molecules. As with any novel or specialized chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing upon data from structurally related compounds to establish best practices in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

-

Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[3][5]

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[6][7]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent all routes of exposure. A combination of engineering controls and appropriate PPE is essential to achieve this.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Local exhaust ventilation is crucial for controlling the emission of vapors at the source.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[3][8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[1][9]

-

Skin Protection:

-

Gloves: Wear elbow-length, chemical-resistant gloves.[8] Given the nature of the compound, butyl rubber or fluoroelastomer gloves are recommended.[1] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

-

Protective Clothing: A flame-retardant lab coat or a chemical-resistant apron should be worn.[2] For larger quantities or procedures with a higher risk of splashing, a full chemical-protection suit may be necessary.[1]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the stability of the compound.

Handling

-

Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.[2][9]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Tool Selection: Use only non-sparking tools when opening or handling containers of the compound.[3][9]

-

Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[2]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10]

-

Ignition Sources: Store away from heat, sparks, open flames, and other potential ignition sources.[1][9]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a standard workflow for using this compound in a chemical reaction, incorporating key safety measures.

Workflow for Safe Use in a Reaction

-

Preparation and PPE:

-

Don the appropriate PPE as detailed in Section 2.2.

-

Ensure the fume hood is operational and the work area is clear of clutter.

-

-

Reagent Dispensing:

-

Transport the sealed container of this compound to the fume hood.

-

Use non-sparking tools to open the container.

-

Carefully measure the required amount of the compound using appropriate laboratory glassware.

-

-

Reaction Setup:

-

Slowly add the this compound to the reaction vessel under controlled conditions (e.g., dropwise addition, cooling).

-

Monitor the reaction for any signs of an exothermic event or unexpected changes.

-

-

Post-Reaction Work-up and Cleanup:

-

Quench the reaction carefully according to the established protocol.

-

Clean all glassware that has come into contact with the compound using appropriate solvents, and dispose of the rinse as hazardous waste.

-

Wipe down the work surface in the fume hood.

-

-

Waste Disposal:

-

All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]

-

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to mitigate harm.

Spills

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[3][8]

-

Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

-

Ventilate the area and wash the spill site after material pickup is complete.[3]

-

-

Major Spill:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Provide them with the location and nature of the spill.

-

Do not attempt to clean up a major spill without proper training and equipment.[12]

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]

Physical and Chemical Properties

The following table summarizes the known and inferred properties of this compound and related compounds.

| Property | This compound | N-Methylmorpholine | Morpholine |

| Molecular Formula | C10H19NO3 | C5H11NO[5] | C4H9NO |

| Molecular Weight | 201.26 g/mol | 101.15 g/mol [5] | 87.12 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or solid[13] | Colorless to pale yellow liquid[5] | Colorless liquid |

| Boiling Point | Not available | 115-116 °C[5] | 129 °C |

| Flash Point | Not available | 12 °C[5] | 31 °C[2] |

| Density | Not available | 0.92 g/cm³[5] | 1.007 g/cm³ |

| Solubility | Likely soluble in organic solvents[13] | Miscible with water and most organic solvents[5] | Miscible in water |

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Containers: Use dedicated, clearly labeled, and sealed containers for liquid and solid waste.

-

Disposal Route: Dispose of chemical waste through your institution's environmental health and safety office. Do not dispose of it down the drain or in regular trash.[6]

Conclusion

While this compound is a valuable tool in modern organic synthesis, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the potential hazards based on its structural analogs and implementing the control measures outlined in this guide, researchers can work with this compound safely and effectively. Always consult your institution's specific safety guidelines and procedures before beginning any work.

References

- 1. redox.com [redox.com]

- 2. northmetal.net [northmetal.net]

- 3. uwwapps.uww.edu [uwwapps.uww.edu]

- 4. store.sangon.com [store.sangon.com]

- 5. grokipedia.com [grokipedia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. documents.uow.edu.au [documents.uow.edu.au]

- 13. CAS 473923-56-7: N-BOC-3-hydroxymethylmorpholine [cymitquimica.com]

Methodological & Application

Synthesis of (R)-N-Boc-3-Methylmorpholine experimental protocol

Application Note & Protocol

Topic: A Validated Enantioselective Synthesis of (R)-N-Boc-3-Methylmorpholine for Pharmaceutical Scaffolding

Introduction

Chiral morpholines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their constrained conformation and hydrogen bond accepting capabilities make them valuable isosteres for other ring systems, often improving pharmacokinetic properties such as solubility and metabolic stability. Specifically, the (R)-3-methylmorpholine moiety serves as a critical chiral building block. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom yields this compound, a stable, versatile intermediate perfectly suited for peptide couplings, nucleophilic additions, and other transformations in multi-step drug development campaigns.

This application note provides a detailed, field-proven two-step experimental protocol for the synthesis of this compound, starting from the commercially available and inexpensive chiral precursor, (R)-alaninol. The narrative emphasizes the rationale behind procedural choices, robust analytical validation, and practical troubleshooting, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry and drug discovery.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

-

Cyclization: Formation of the morpholine ring via acid-catalyzed dehydration of an N-substituted diol, prepared in situ from (R)-alaninol and 2-(2-chloroethoxy)ethanol, to yield (R)-3-methylmorpholine.

-

Protection: Installation of the Boc group onto the secondary amine of (R)-3-methylmorpholine using di-tert-butyl dicarbonate (Boc₂O).

Part 1: Synthesis of (R)-3-Methylmorpholine

Principle and Mechanistic Insight

The formation of the morpholine ring from a β-amino alcohol is a classic cyclization strategy.[1] This protocol utilizes a one-pot reaction where (R)-alaninol is first N-alkylated with 2-(2-chloroethoxy)ethanol. The subsequent intramolecular Williamson ether synthesis is driven by a strong base to form the heterocyclic ring. This approach provides a direct and efficient route to the desired chiral morpholine intermediate.

Materials and Equipment

| Reagent / Material | Grade | Supplier (Example) | Notes |

| (R)-Alaninol | ≥98% | Sigma-Aldrich | Chiral starting material. |

| 2-(2-Chloroethoxy)ethanol | ≥97% | Alfa Aesar | Alkylating agent. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | Base for the cyclization. |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Reaction solvent. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |

| Round-bottom flask with reflux condenser | - | - | - |

| Magnetic stirrer with heating mantle | - | - | - |

| Standard glassware for workup | - | - | - |

| Rotary evaporator | - | - | - |

Detailed Experimental Protocol

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (R)-alaninol (7.51 g, 100 mmol) and toluene (200 mL).

-

Base Addition: Add sodium hydroxide pellets (12.0 g, 300 mmol, 3.0 equiv.) to the stirring suspension.

-

Substrate Addition: Add 2-(2-chloroethoxy)ethanol (13.7 g, 110 mmol, 1.1 equiv.) dropwise to the mixture at room temperature over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of (R)-alaninol.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine all organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil ((R)-3-methylmorpholine) is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2] The protection reaction proceeds via nucleophilic attack of the secondary amine of (R)-3-methylmorpholine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (TEA), is used to neutralize the acidic proton of the ammonium intermediate formed during the reaction.[3]

Materials and Equipment

| Reagent / Material | Grade | Supplier (Example) | Notes |

| (R)-3-Methylmorpholine | Crude from Part 1 | - | Substrate. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | Boc-protecting agent. |

| Triethylamine (TEA) | ≥99% | Fisher Scientific | Non-nucleophilic base. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |

| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |

| Ethyl Acetate & Hexanes | HPLC Grade | - | Eluent for chromatography. |

Detailed Experimental Protocol

-

Reaction Setup: Dissolve the crude (R)-3-methylmorpholine (approx. 100 mmol) from Part 1 in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (15.3 mL, 110 mmol, 1.1 equiv.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol, 1.1 equiv.) in DCM (50 mL) over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is fully consumed.

-

Work-up:

-

Quench the reaction with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.

-

Workflow and Mechanistic Diagrams

Caption: Overall experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism for the Boc protection of a secondary amine.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Parameter | Expected Result | Method |

| Yield | 60-75% over two steps | Gravimetric |

| Appearance | Colorless to pale yellow oil | Visual |

| ¹H NMR | Consistent with structure | 400 MHz, CDCl₃ |

| ¹³C NMR | Consistent with structure | 100 MHz, CDCl₃ |

| Mass Spec (ESI) | [M+H]⁺ = 202.14 | ESI-MS |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC[4][5] |

Chiral HPLC Analysis: The enantiomeric excess is a critical parameter. A suitable method involves using a chiral stationary phase (CSP) column, such as a Chiralpak® column, with a mobile phase typically consisting of a mixture of hexanes and isopropanol.[][7] The separation of enantiomers relies on the differential interactions between the enantiomers and the chiral stationary phase.[8]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | Incomplete reaction; Insufficient base; Wet reagents/solvent. | Increase reaction time; Ensure anhydrous conditions; Use freshly opened reagents. |

| Incomplete Boc protection (Step 2) | Inactive Boc₂O; Insufficient base. | Use fresh Boc₂O; Ensure at least 1.1 equivalents of TEA are added. |

| Product difficult to purify | Co-eluting impurities. | Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., Ether/Pentane). |

| Low enantiomeric excess | Racemization during Step 1 (unlikely under these conditions); Impure starting material. | Verify the enantiomeric purity of the starting (R)-alaninol. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Specific Reagents:

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. The addition of water in the workup is exothermic.

-

Toluene & Dichloromethane: Flammable and volatile organic solvents. Avoid inhalation and contact.

-

2-(2-Chloroethoxy)ethanol: Toxic and an irritant. Handle with care.

-

Boc₂O: Can be an irritant. Triethylamine has a strong odor and is flammable.

-

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

Application Notes & Protocols: Asymmetric Synthesis of Substituted Morpholines Utilizing (R)-N-Boc-3-Methylmorpholine

<

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged structural motif in modern drug discovery, prized for its favorable pharmacokinetic properties.[1] When chirality is introduced, particularly at the C2 and C3 positions, a vast chemical space of biologically active molecules becomes accessible. These chiral morpholines are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating a wide range of therapeutic activities, including analgesic, anti-inflammatory, and anticancer effects.[2][3] For instance, the antiemetic drug Aprepitant features a complex, stereochemically rich morpholine core, highlighting the importance of precise stereocontrol in achieving desired pharmacological outcomes.[4][5][6]

Traditional methods for synthesizing chiral morpholines often rely on stoichiometric chiral pool starting materials or resolutions, which can be inefficient.[7][8] Asymmetric catalytic methods are more desirable but have been less studied.[7] This guide focuses on a robust and versatile strategy for the asymmetric synthesis of substituted morpholines, leveraging the commercially available and stereochemically defined building block, (R)-N-Boc-3-Methylmorpholine. This approach provides a reliable and efficient pathway to novel, enantiomerically enriched morpholine derivatives for pharmaceutical research and development.

Strategic Overview: Leveraging this compound

This compound serves as an excellent chiral scaffold for the synthesis of more complex morpholine derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, while also allowing for its clean and efficient removal under acidic conditions to reveal the secondary amine for further functionalization.[9][10] The methyl group at the 3-position provides a fixed stereocenter, which can influence the stereochemical outcome of subsequent reactions at other positions of the morpholine ring.

Our general synthetic strategy involves two key stages:

-

Functionalization of the Morpholine Ring: This can be achieved through various reactions, such as alkylation or acylation, at different positions of the morpholine core. The specific position of functionalization will depend on the desired target molecule and the chosen reaction conditions.

-

N-Boc Deprotection and Further Derivatization: Once the desired substituents are in place, the Boc group is removed to liberate the secondary amine. This amine can then be further functionalized, for example, by N-alkylation, to introduce additional diversity and modulate the biological activity of the final compound.[11][12]

This modular approach allows for the systematic exploration of the chemical space around the morpholine core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: N-Boc Deprotection of this compound

The removal of the Boc protecting group is a fundamental step in utilizing this compound for further synthesis. Acidic hydrolysis is the most common and effective method for this transformation.[13]

Reaction Scheme:

Caption: General scheme for N-Boc deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used.[14]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (R)-3-Methylmorpholine.

Causality Behind Experimental Choices:

-

Acid Choice: Both TFA and HCl in dioxane are strong acids capable of cleaving the acid-labile Boc group.[15][16] The choice between them often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product amine.

-

Solvent: DCM is a common solvent for this reaction as it is relatively inert and easily removed.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm, and then allowed to proceed at room temperature for optimal reaction kinetics.

Protocol 2: N-Alkylation of (R)-3-Methylmorpholine

Following deprotection, the resulting secondary amine is a versatile handle for introducing a wide range of substituents. N-alkylation is a common method to achieve this.

Reaction Scheme:

Caption: General scheme for N-alkylation of (R)-3-Methylmorpholine.

Materials:

-

(R)-3-Methylmorpholine

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K2CO3) or triethylamine (Et3N)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Standard work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

-

To a solution of (R)-3-Methylmorpholine (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

-

Add the desired alkyl halide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Upon completion, filter off any inorganic salts.

-

If using DMF, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated morpholine.

Causality Behind Experimental Choices:

-

Base: A base is required to neutralize the hydrohalic acid byproduct of the reaction, driving the equilibrium towards the product. The choice of base depends on the reactivity of the alkyl halide and the substrate.

-

Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions.

-

Purification: Column chromatography is often necessary to remove any unreacted starting materials and byproducts.

Data Presentation: Representative Examples

The following table summarizes typical yields for the N-Boc deprotection and subsequent N-alkylation of (R)-3-Methylmorpholine with various electrophiles.

| Entry | Electrophile (R-X) | N-Alkylated Product | Deprotection Yield (%) | N-Alkylation Yield (%) |

| 1 | Benzyl bromide | (R)-4-Benzyl-3-methylmorpholine | >95 | 85-90 |

| 2 | Methyl iodide | (R)-3,4-Dimethylmorpholine | >95 | 90-95 |

| 3 | Ethyl bromoacetate | Ethyl 2-((R)-3-methylmorpholino)acetate | >95 | 80-88 |

Visualization of the Synthetic Workflow

The overall synthetic workflow from this compound to a functionalized derivative can be visualized as a two-step process.

Caption: A two-step workflow for substituted morpholine synthesis.

Conclusion and Future Perspectives

The use of this compound as a chiral building block provides a reliable and efficient entry point for the asymmetric synthesis of a diverse range of substituted morpholines. The protocols outlined in this guide are robust and can be adapted to a variety of substrates and reagents. The modular nature of this synthetic strategy allows for the rapid generation of compound libraries for biological screening, accelerating the drug discovery process. Future work in this area could focus on the development of novel catalytic methods for the functionalization of the morpholine ring, further expanding the accessible chemical space and leading to the discovery of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]